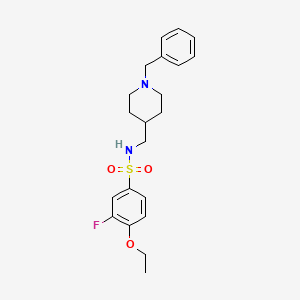

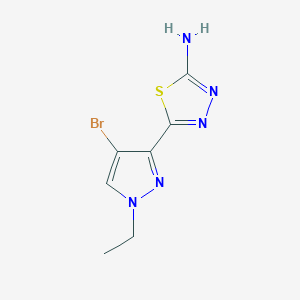

N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound. It contains a benzylpiperidine moiety, which is often found in pharmaceuticals and other biologically active compounds . The ethoxy and fluorobenzenesulfonamide groups are also common in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of such compounds can be quite complex. They often crystallize in unique formations . For a precise analysis, techniques like X-ray crystallography would be needed.Chemical Reactions Analysis

The chemical reactions involving such compounds can be diverse, depending on the functional groups present in the molecule. Piperidine derivatives, for example, have been involved in a variety of intra- and intermolecular reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. For instance, a related compound, N-(1-benzylpiperidin-4-yl)-N’-(tert-butyl)thiourea, has a density of 1.1±0.1 g/cm3, a boiling point of 399.6±52.0 °C at 760 mmHg, and a flash point of 195.5±30.7 °C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activities

Research on sulfonamide derivatives, similar to N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide, has demonstrated their significance in various scientific applications, particularly in the synthesis of compounds with potential biological activities. These studies explore the chemistry and potential uses of sulfonamide compounds in the development of pharmaceuticals and materials.

Cyclooxygenase Inhibition for Anti-inflammatory Applications : A study by Hashimoto et al. (2002) on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives identified compounds with potent cyclooxygenase-2 (COX-2) inhibitory activity. This includes the development of a highly selective and orally active COX-2 inhibitor, JTE-522, currently in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

Enantioselective Fluorination : Yasui et al. (2011) reported on N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a novel electrophilic fluorinating reagent that improves enantioselectivity in fluorination reactions. This highlights the utility of sulfonamide derivatives in synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (H. Yasui et al., 2011).

Antifungal and Anti-HIV Activities : The synthesis of novel benzensulfonamides bearing the 1,3,4-oxadiazole moiety was explored by Zareef et al. (2007), demonstrating in vitro anti-HIV and antifungal activities. This suggests the potential of sulfonamide derivatives in developing new therapeutic agents for infectious diseases (M. Zareef et al., 2007).

Photodynamic Therapy for Cancer Treatment : A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzensulfonamide groups. These compounds exhibited high singlet oxygen quantum yields, making them promising candidates as Type II photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).

Anticancer Agents Development : The synthesis and evaluation of aminothiazole-paeonol derivatives were conducted by Tsai et al. (2016), where some compounds showed potent anticancer activity against various cancer cell lines. This indicates the role of sulfonamide derivatives in the development of new anticancer agents (Chia-Ying Tsai et al., 2016).

Wirkmechanismus

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is essential for the proper functioning of the nervous system.

Mode of Action

It is believed to interact with its target, acetylcholinesterase, and potentially inhibit its activity . This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biochemical Pathways

The compound’s interaction with Acetylcholinesterase affects the cholinergic neurotransmission pathway . By inhibiting the breakdown of acetylcholine, it potentially enhances the signal transmission at cholinergic synapses. The downstream effects of this could include increased muscle contraction, secretion, or changes in heart rate, depending on the specific location of the affected synapses.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) of similar piperidine derivatives have been studied . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-4-ethoxy-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN2O3S/c1-2-27-21-9-8-19(14-20(21)22)28(25,26)23-15-17-10-12-24(13-11-17)16-18-6-4-3-5-7-18/h3-9,14,17,23H,2,10-13,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMQEIAORLGSKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2860422.png)

![2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide](/img/structure/B2860423.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2860438.png)